molecular formula C13H16N4O3S B2970768 3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034553-62-1

3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2970768
CAS No.: 2034553-62-1
M. Wt: 308.36
InChI Key: OVZOZEZGGQNYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative designed as an epidermal growth factor receptor (EGFR) inhibitor. The compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core substituted at the 3-position with a 1-(methylsulfonyl)piperidin-4-yl group. This structural motif is critical for its biological activity, as the methylsulfonyl group enhances electron-withdrawing properties and may improve binding affinity to EGFR’s kinase domain .

Pyridopyrimidinones are heterocyclic systems with broad pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities . The target compound was synthesized as part of a series of derivatives evaluated for antiproliferative effects against cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7) .

Properties

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-21(19,20)16-7-4-10(5-8-16)17-9-15-12-11(13(17)18)3-2-6-14-12/h2-3,6,9-10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZOZEZGGQNYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C20H27F2N5O4SC_{20}H_{27}F_{2}N_{5}O_{4}S. Its structure includes a pyrido[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that this compound acts primarily as a Janus Kinase (JAK) inhibitor . JAKs are critical in the signaling pathways of various cytokines and growth factors. Inhibition of JAKs can lead to decreased inflammation and modulation of immune responses, making this compound a candidate for treating autoimmune diseases and certain cancers .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, with enhanced caspase-3 activity indicating its role in inducing apoptosis .

Inhibition of Microtubule Assembly

In addition to its anticancer effects, this compound has been noted for its ability to disrupt microtubule assembly. A related study showed that certain derivatives could inhibit microtubule formation by up to 52% at concentrations around 20 μM. This property suggests potential applications in treating cancers that are sensitive to microtubule-targeting agents .

Case Studies

  • Breast Cancer Study : In a study focusing on MDA-MB-231 cells, the compound was tested for its ability to induce apoptosis. Results indicated that at 10 μM concentration, it significantly increased caspase-3 activity (up to 1.57 times), confirming its efficacy as an apoptosis inducer.
  • JAK Inhibition : A pharmacological evaluation highlighted that the compound effectively inhibited JAK-mediated signaling pathways, which are often overactive in various malignancies and inflammatory conditions. This inhibition was correlated with reduced cell viability in several cancer types, including lung and colorectal cancers .

Data Summary Table

Activity Concentration (μM) Effect
Antiproliferative (MDA-MB-231)1.0Induced morphological changes
Caspase-3 Activity10Increased activity (1.33–1.57 times)
Microtubule Assembly Inhibition20Inhibition (40.76–52.03%)

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridopyrimidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with analogous structures:

Structural and Functional Analogues

Compound Name/ID Core Structure Key Substituents Biological Target/Activity Notable Data Reference
Target Compound Pyrido[2,3-d]pyrimidin-4(3H)-one 3-(1-(Methylsulfonyl)piperidin-4-yl) EGFR inhibition (anticancer) Comparable to compound 8a (IC50 ~7.98–25.61 μM)
8a () Pyrido[2,3-d]pyrimidin-4(3H)-one Unspecified substituents EGFR inhibition (anticancer) IC50: 16.2 μM (A-549), 7.98 μM (PC-3)
54m () Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) Anticancer (unspecified target) Yield: 42%; 1H NMR confirmed
Compound III () Pyrido[2,3-d]pyrimidin-4(3H)-one 3-(2-Piperidinylethyl) Anxiolytic and analgesic (CNS effects) Active in four-plate test (mice)
Tetrahydro derivatives () 1,2,3,4-Tetrahydro-pyrido[2,3-d]pyrimidine Reduced core + variable substituents Antiplatelet (ADP-induced aggregation) Greater potency than non-reduced core
mPGES-1 inhibitors () Pyrido[2,3-d]pyrimidin-4(3H)-one 2-Aryl substituents Microsomal prostaglandin E2 synthase-1 Anti-inflammatory applications

Key Observations

Substituent Impact on Activity :

  • The methylsulfonyl-piperidine group in the target compound likely enhances EGFR binding compared to simpler alkyl or aryl substituents (e.g., compound 8a). Sulfonyl groups improve solubility and stabilize interactions with kinase domains .
  • Piperidine-containing derivatives (e.g., 54m) show moderate yields (36–89%) in synthesis but require multi-step purification . The methylsulfonyl group may introduce synthetic challenges due to its polarity.

Biological Target Specificity :

  • Derivatives with bulky aryl groups (e.g., mPGES-1 inhibitors in ) shift activity toward anti-inflammatory targets, whereas smaller heterocycles (e.g., pyrazoles in ) retain anticancer focus .
  • Reduced tetrahydro derivatives () exhibit enhanced antiplatelet activity, highlighting the core structure’s conformational sensitivity .

Pharmacological Diversity: Aminoethyl-substituted derivatives () demonstrate central nervous system (CNS) activity (anxiolytic/analgesic), contrasting with the anticancer focus of the target compound .

Research Findings and Implications

  • Therapeutic Versatility: Pyridopyrimidinones demonstrate adaptability across targets (EGFR, mPGES-1, ADP receptors), emphasizing the scaffold’s utility in drug discovery .
  • Synthetic Optimization : Modifications such as introducing electron-withdrawing groups (e.g., methylsulfonyl) or fused heterocycles (e.g., triazoles) balance potency and synthetic feasibility .

Q & A

Q. What computational tools predict binding modes for novel derivatives?

  • Answer :
  • Molecular docking : AutoDock or Glide simulations align compounds with EGFR’s DFG-in conformation (RMSD <2 Å) .
  • MD simulations : 100-ns trajectories assess stability of key interactions (e.g., 8a with Met793) .
  • Free energy calculations : MM/GBSA estimates ΔGbinding to prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.